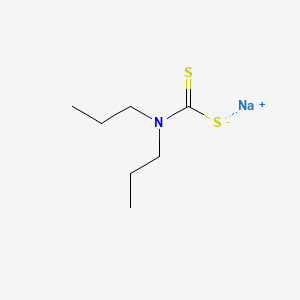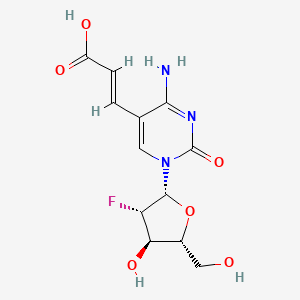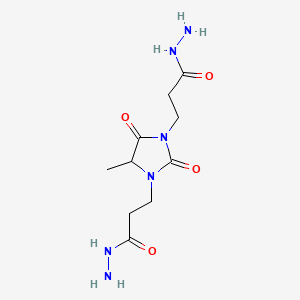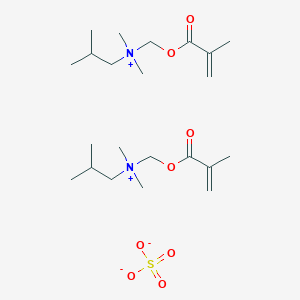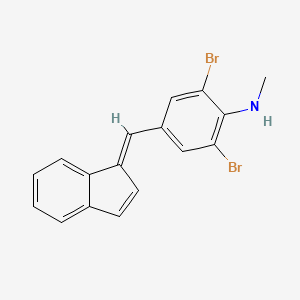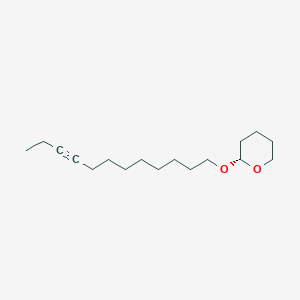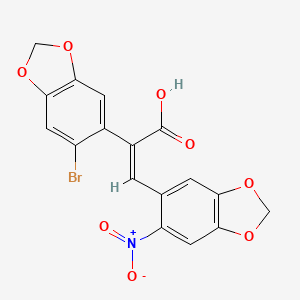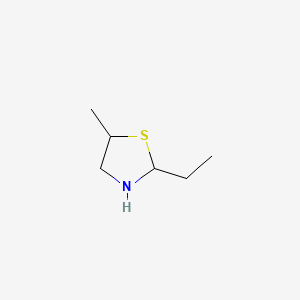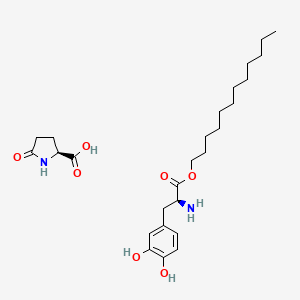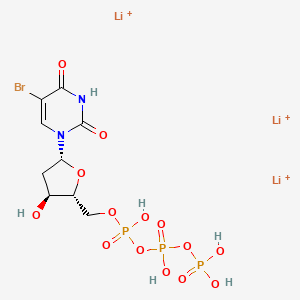
Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt is a complex organic compound with the molecular formula C27H39Br3Li3N6O42P9. It is a derivative of uridine triphosphate, modified with a bromine atom and deoxy substitution, and stabilized as a trilithium salt. This compound is significant in various biochemical and pharmaceutical research applications due to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt typically involves multiple steps:
Deoxygenation: Removal of the hydroxyl group at the 2’-position to form 2’-deoxyuridine.
Triphosphorylation: Addition of a triphosphate group to the 5’-position.
Lithium Salt Formation: Stabilization of the compound as a trilithium salt.
These reactions require specific reagents and conditions, such as bromine for bromination, reducing agents for deoxygenation, and phosphorylating agents for triphosphorylation .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like chromatography and crystallization .
化学反応の分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with higher oxidation states, while substitution reactions can produce various substituted uridine analogs .
科学的研究の応用
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Employed in studies of DNA and RNA synthesis, as well as cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Additionally, it may influence cell signaling pathways by modulating the activity of kinases and other signaling proteins .
類似化合物との比較
Similar Compounds
Uridine triphosphate: A precursor molecule without the bromine and deoxy modifications.
5-Bromo-2’-deoxyuridine: A similar compound lacking the triphosphate group.
Cytidine triphosphate: Another nucleotide with similar triphosphate structure but different base.
Uniqueness
特性
CAS番号 |
93882-10-1 |
|---|---|
分子式 |
C9H14BrLi3N2O14P3+3 |
分子量 |
567.9 g/mol |
IUPAC名 |
trilithium;[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O14P3.3Li/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/t5-,6+,7+;;;/m0.../s1 |
InChIキー |
GZHUUUQVMLYZLU-PWDLANNDSA-N |
異性体SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


